

# EBC-129 Administration Protocol in Clinical Trials: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name:       | Anticancer agent 129 |           |  |  |  |
| Cat. No.:            | B214767              | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that offers a promising new therapeutic avenue for patients with advanced solid tumors.[1][2] This document provides a detailed overview of the administration protocol for EBC-129 as utilized in the pivotal Phase 1 clinical trial (NCT05701527), along with methodologies for key related experiments. EBC-129 targets a tumor-specific N256-glycosylated epitope on Carcinoembryonic Antigen-Related Cell Adhesion Molecules 5 and 6 (CEACAM5 and CEACAM6), which are overexpressed in a variety of solid tumors.[1][2] The ADC is comprised of a humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[3]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from the EBC-129 Phase 1 clinical trial (NCT05701527).

# Table 1: Patient Demographics and Baseline Characteristics (Pancreatic Ductal Adenocarcinoma Cohort)



| Characteristic                            | Value            | Reference |
|-------------------------------------------|------------------|-----------|
| Number of Patients                        | 21               |           |
| Median Age (Range)                        | 63 years (44-81) | _         |
| Sex (Male)                                | 52%              | _         |
| Race (Asian/White)                        | 11/10            | _         |
| Prior Lines of Therapy<br>(Median, Range) | 3 (1-7)          | _         |
| Prior Taxane Treatment                    | 81%              | _         |

**Table 2: Dose Escalation and Recommended Phase 2** 

Doses (RP2Ds)

| Dose Level (mg/kg) | Number of Patients (PDAC Cohort) | Status | Reference |
|--------------------|----------------------------------|--------|-----------|
| 1.8                | 8                                | RP2D   |           |
| 2.0                | 2                                | -      |           |
| 2.2                | 11                               | RP2D   | •         |

## Table 3: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Cohort



| Parameter                                    | 1.8 mg/kg  | 2.2 mg/kg  | Overall<br>(including 2.0<br>mg/kg) | Reference |
|----------------------------------------------|------------|------------|-------------------------------------|-----------|
| Objective<br>Response Rate<br>(ORR)          | 25%        | 20%        | 20%                                 |           |
| Disease Control<br>Rate (DCR)                | 87.5%      | 63.6%      | 71.4%                               |           |
| Median<br>Progression-Free<br>Survival (PFS) | 19.1 weeks | 12.1 weeks | 12.9 weeks                          | -         |

### Experimental Protocols Protocol 1: EBC-129 Intravenous Administration

This protocol outlines the clinical administration of EBC-129 via intravenous infusion.

#### 1. Patient Eligibility:

- Patients must have a diagnosis of a locally advanced unresectable or metastatic solid tumor with no alternative standard-of-care therapeutic options.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
- Adequate organ function (hepatic, renal, and bone marrow) as per standard clinical trial protocols.
- Tumor expression of the N256-glycosylated CEACAM5/6 antigen is assessed by a validated immunohistochemistry (IHC) assay. A common cut-off for positivity is ≥1% of tumor cells staining with 3+ intensity or ≥20% at 2+ or 3+ intensity.

#### 2. Dosing and Schedule:

• EBC-129 is administered on Day 1 of a 21-day cycle.



- The recommended Phase 2 doses are 1.8 mg/kg and 2.2 mg/kg.
- For combination therapy, pembrolizumab is administered at a fixed dose of 200 mg every 21 days.
- 3. Administration Procedure:
- EBC-129 is administered as an intravenous (IV) infusion over a period of 30 to 120 minutes.
- The exact infusion rate and duration may vary based on the dose level and institutional guidelines for ADC administration.
- Premedication may be administered to mitigate infusion-related reactions.
- Patients are monitored for adverse events during and after the infusion. The most common treatment-related adverse events are neutropenia and infusion-related reactions.

### Protocol 2: Immunohistochemistry (IHC) for CEACAM5/6 Expression

This protocol provides a representative methodology for assessing CEACAM5 and CEACAM6 expression in tumor tissue.

- 1. Sample Preparation:
- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
- Antigen retrieval is performed using a validated method, typically heat-induced epitope retrieval (HIER) in a suitable buffer.
- 2. Staining Procedure:
- Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
- Sections are incubated with a non-specific protein block to prevent background staining.



- The primary antibody specific to the N256-glycosylated epitope of CEACAM5/6 is applied and incubated.
- A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.
- The signal is visualized using a chromogen such as diaminobenzidine (DAB), followed by counterstaining with hematoxylin.

#### 3. Interpretation:

- Staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are assessed by a qualified pathologist.
- A pre-defined scoring system is used to determine patient eligibility. For the EBC-129 trial, a cut-off of ≥1% of tumor cells with 3+ intensity or ≥20% with 2+ or 3+ intensity has been used to define treatable levels of antigen expression.

# Visualizations Signaling Pathway of EBC-129





Click to download full resolution via product page

Caption: Mechanism of action of EBC-129.



# **Experimental Workflow for Patient Treatment and Monitoring**



Click to download full resolution via product page



Caption: Clinical trial workflow for EBC-129.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Expression patterns of CEACAM5 and CEACAM6 in primary and metastatic cancers | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [EBC-129 Administration Protocol in Clinical Trials: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b214767#ebc-129-administration-protocol-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com